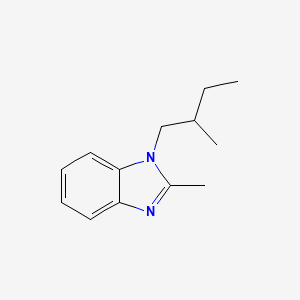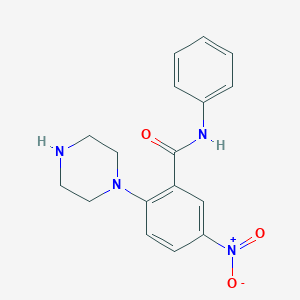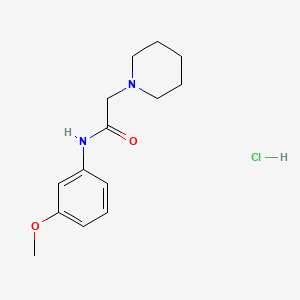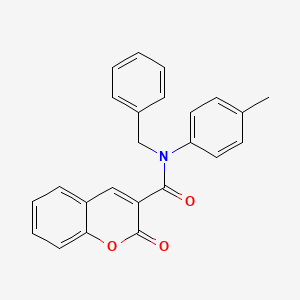
2-methyl-1-(2-methylbutyl)-1H-benzimidazole
Übersicht
Beschreibung
2-methyl-1-(2-methylbutyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as N1,N1-dimethyl-N2-(2-methylpropyl)-1,2-benzenediamine or DMMPB. It is a white crystalline powder that is soluble in water and organic solvents. DMMPB has been found to exhibit several interesting properties, including antifungal, antitumor, and antioxidant activities.
Wirkmechanismus
The mechanism of action of DMMPB is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in fungal and cancer cell growth. It may also act by scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
DMMPB has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of several fungi and cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. Additionally, DMMPB has been found to exhibit plant growth-promoting activity by promoting root growth and nutrient uptake.
Vorteile Und Einschränkungen Für Laborexperimente
DMMPB has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it suitable for large-scale production. It also exhibits several interesting properties, including antifungal, antitumor, and antioxidant activities, which make it a potential candidate for the development of new drugs. However, DMMPB also has some limitations for lab experiments. It is relatively unstable and can degrade over time, making it difficult to store for long periods. Additionally, its mechanism of action is not fully understood, making it challenging to study its effects on cells and organisms.
Zukünftige Richtungen
There are several future directions for the study of DMMPB. One potential direction is the development of new antifungal and anticancer drugs based on its structure and mechanism of action. Another potential direction is the study of its plant growth-promoting activity and its potential use as a biofertilizer. Additionally, further studies are needed to understand its mechanism of action and its effects on cells and organisms.
Wissenschaftliche Forschungsanwendungen
DMMPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, DMMPB has been found to exhibit antifungal and antitumor activities. It has been shown to inhibit the growth of several fungi and cancer cells, making it a potential candidate for the development of new antifungal and anticancer drugs. DMMPB has also been found to exhibit antioxidant activity, which could be useful in the treatment of oxidative stress-related diseases.
In agriculture, DMMPB has been studied for its potential use as a fungicide. It has been shown to effectively control the growth of several fungal pathogens, making it a potential alternative to conventional fungicides. DMMPB has also been found to exhibit plant growth-promoting activity, which could be useful in improving crop yield and quality.
In industry, DMMPB has been studied for its potential use as a corrosion inhibitor. It has been shown to effectively inhibit the corrosion of several metals, making it a potential candidate for the development of new corrosion inhibitors.
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methylbutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-4-10(2)9-15-11(3)14-12-7-5-6-8-13(12)15/h5-8,10H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDUEUQZKRGART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN1C(=NC2=CC=CC=C21)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(2-methylbutyl)-1H-benzimidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![isopropyl 7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4081264.png)

![N-{[4-ethyl-5-({2-oxo-2-[(2,4,5-trichlorophenyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4081284.png)
![17-(1,3-benzothiazol-2-yl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4081285.png)

![1-benzyl-5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4081299.png)
![4,4'-(1,4-butanediyl)bis(4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione)](/img/structure/B4081316.png)

![3-methoxy-N-[4-(1-piperidinylmethyl)phenyl]-2-naphthamide](/img/structure/B4081330.png)
![N~2~,N~2~-diethyl-N~1~-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)glycinamide hydrochloride](/img/structure/B4081336.png)
![3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4081341.png)

![N-{[(2-iodophenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4081349.png)
![6-amino-3-tert-butyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4081356.png)